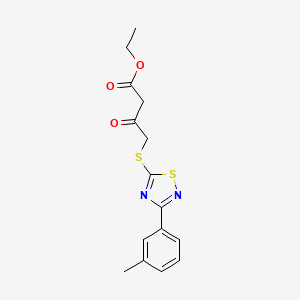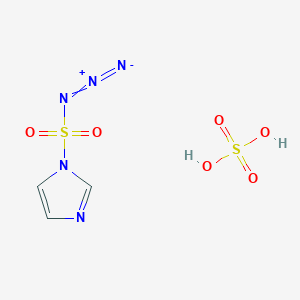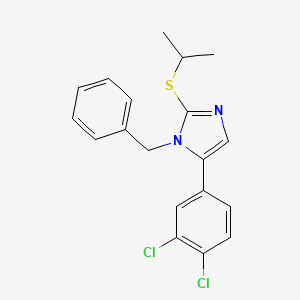![molecular formula C19H23N3O4S B2675740 1-(3-{3-[(Ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazolinyl)butan-1-one CAS No. 927145-39-9](/img/structure/B2675740.png)
1-(3-{3-[(Ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazolinyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-{3-[(Ethylsulfonyl)amino]phenyl}-5-(2-furyl)-2-pyrazolinyl)butan-1-one, also known as EAPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study highlighted the synthesis of novel pyrazolopyrimidines, incorporating phenylsulfonyl groups, demonstrating significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents with enhanced efficacy against bacteria and fungi (Alsaedi, Farghaly, & Shaaban, 2019).
Antiproliferative Applications
Research on the total synthesis of polyketide (+)‐(R)‐Aureothin, sharing pyrone moieties with other natural products, indicates potential antiproliferative applications. The synthetic challenges and the interest in these structures for their bioactive properties suggest an area of ongoing research for compounds with similar furyl and pyrazolinyl motifs (Werneburg & Hertweck, 2008).
Novel Heterocyclic Compounds with Antimicrobial Properties
Another study aimed at synthesizing new heterocyclic compounds bearing a sulfonamido moiety showed promising antimicrobial properties. This underscores the potential of such compounds in antimicrobial agent development (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis of Furylmethane Derivatives
A two-phase system for synthesizing furylmethane derivatives from furfural and furan, using –SO3H functionalized ionic liquids, presents a clean and efficient method for producing these compounds. The application in green chemistry highlights the environmental benefits and efficiency of synthesizing furyl-containing compounds (Shinde & Rode, 2017).
Synthesis and Antidepressant Activities
Research into the synthesis and antidepressant activity of some 3-(2-furyl)-pyrazoline derivatives indicates potential therapeutic applications. Specifically, compounds showed reduced immobility times in behavioral despair tests, suggesting potential applications in developing new antidepressants (Ozdemir et al., 2007).
Properties
IUPAC Name |
N-[3-[2-butanoyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-3-7-19(23)22-17(18-10-6-11-26-18)13-16(20-22)14-8-5-9-15(12-14)21-27(24,25)4-2/h5-6,8-12,17,21H,3-4,7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLHNZLYUVLDRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)CC)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
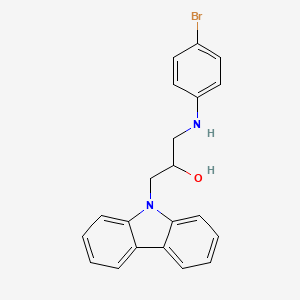
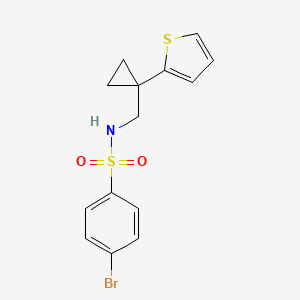

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride](/img/structure/B2675662.png)
![N-acetyl-N-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2675663.png)

![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2675668.png)
![3-(4-Methylphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2675672.png)
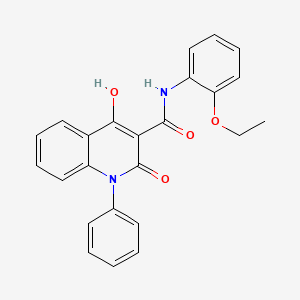
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2675675.png)
![5-(4-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2675676.png)
